(4E)-4-[[5-(4-methoxy-2-nitrophenyl)furan-2-yl]methylidene]-2-[(E)-2-phenylethenyl]-1,3-oxazol-5-one
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Overview
Description
(4E)-4-[[5-(4-methoxy-2-nitrophenyl)furan-2-yl]methylidene]-2-[(E)-2-phenylethenyl]-1,3-oxazol-5-one is a complex organic compound characterized by its unique structure, which includes a furan ring, an oxazole ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-[[5-(4-methoxy-2-nitrophenyl)furan-2-yl]methylidene]-2-[(E)-2-phenylethenyl]-1,3-oxazol-5-one typically involves multi-step organic reactions. One common method includes the Knoevenagel condensation reaction, where an aldehyde reacts with a compound containing an active methylene group in the presence of a base. The reaction conditions often require a solvent such as ethanol or methanol and a catalyst like piperidine.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and catalysts, and employing continuous flow reactors for better control and efficiency.
Chemical Reactions Analysis
Types of Reactions
(4E)-4-[[5-(4-methoxy-2-nitrophenyl)furan-2-yl]methylidene]-2-[(E)-2-phenylethenyl]-1,3-oxazol-5-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitro group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4E)-4-[[5-(4-methoxy-2-nitrophenyl)furan-2-yl]methylidene]-2-[(E)-2-phenylethenyl]-1,3-oxazol-5-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (4E)-4-[[5-(4-methoxy-2-nitrophenyl)furan-2-yl]methylidene]-2-[(E)-2-phenylethenyl]-1,3-oxazol-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) terephthalate: An organic compound used as a plasticizer.
Methylaervine: Known for its antifungal activity.
Uniqueness
(4E)-4-[[5-(4-methoxy-2-nitrophenyl)furan-2-yl]methylidene]-2-[(E)-2-phenylethenyl]-1,3-oxazol-5-one is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(4E)-4-[[5-(4-methoxy-2-nitrophenyl)furan-2-yl]methylidene]-2-[(E)-2-phenylethenyl]-1,3-oxazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2O6/c1-29-16-8-10-18(20(14-16)25(27)28)21-11-9-17(30-21)13-19-23(26)31-22(24-19)12-7-15-5-3-2-4-6-15/h2-14H,1H3/b12-7+,19-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPRMRDMGJTTWML-CLHQEALVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC=C(O2)C=C3C(=O)OC(=N3)C=CC4=CC=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)C2=CC=C(O2)/C=C/3\C(=O)OC(=N3)/C=C/C4=CC=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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